Cas no 2229533-71-3 (2-1-(aminomethyl)cyclopropyl-3-bromophenol)

2-1-(Aminomethyl)cyclopropyl-3-bromophenol is a specialized organic compound featuring a cyclopropane ring substituted with an aminomethyl group and a bromophenol moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of both amine and bromine functional groups allows for versatile derivatization, enabling selective cross-coupling reactions or further functionalization. Its rigid cyclopropane backbone may enhance steric control in synthesis, while the electron-withdrawing bromine can influence regioselectivity. The compound is typically handled under controlled conditions due to its reactive groups, ensuring stability in synthetic workflows. Its balanced properties make it a useful building block for complex molecular architectures.
2-1-(aminomethyl)cyclopropyl-3-bromophenol structure
2229533-71-3 structure
Product Name:2-1-(aminomethyl)cyclopropyl-3-bromophenol
CAS No:2229533-71-3
MF:C10H12BrNO
MW:242.11238193512
CID:6403059
PubChem ID:165680590
Update Time:2025-06-09

2-1-(aminomethyl)cyclopropyl-3-bromophenol Chemical and Physical Properties

Names and Identifiers

    • 2-1-(aminomethyl)cyclopropyl-3-bromophenol
    • EN300-1922355
    • 2229533-71-3
    • 2-[1-(aminomethyl)cyclopropyl]-3-bromophenol
    • Inchi: 1S/C10H12BrNO/c11-7-2-1-3-8(13)9(7)10(6-12)4-5-10/h1-3,13H,4-6,12H2
    • InChI Key: BQDMQCXVLLVEID-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C1(CN)CC1)O

Computed Properties

  • Exact Mass: 241.01023g/mol
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 2-1-(aminomethyl)cyclopropyl-3-bromophenol

Introduction to 2-1-(Aminomethyl)cyclopropyl-3-bromophenol (CAS No. 2229533-71-3)

2-1-(Aminomethyl)cyclopropyl-3-bromophenol (CAS No. 2229533-71-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its cyclopropyl and bromophenol moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The cyclopropyl group in 2-1-(aminomethyl)cyclopropyl-3-bromophenol is known for its strain energy, which can influence the compound's reactivity and conformational flexibility. This property is particularly important in drug design, as it can affect the compound's ability to interact with biological targets. The bromophenol moiety, on the other hand, contributes to the compound's polarity and can enhance its solubility in aqueous environments, which is crucial for drug delivery and bioavailability.

Recent studies have highlighted the potential of 2-1-(aminomethyl)cyclopropyl-3-bromophenol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that 2-1-(aminomethyl)cyclopropyl-3-bromophenol effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In another study published in the European Journal of Medicinal Chemistry (2020), 2-1-(aminomethyl)cyclopropyl-3-bromophenol was shown to have significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The compound's mechanism of action involves disrupting viral replication by interfering with key viral enzymes, which could lead to new antiviral therapies.

The aminomethyl group in 2-1-(aminomethyl)cyclopropyl-3-bromophenol also plays a crucial role in its biological activity. This functional group can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity. Additionally, the presence of the aminomethyl group can be leveraged for further chemical modifications, allowing for the development of derivative compounds with optimized pharmacological profiles.

In terms of synthetic accessibility, 2-1-(aminomethyl)cyclopropyl-3-bromophenol can be prepared through a multi-step synthesis involving cyclopropanation and bromination reactions. The synthetic route has been optimized to ensure high yields and purity, making it feasible for large-scale production. This is particularly important for pharmaceutical applications where consistent quality and availability are critical.

The safety profile of 2-1-(aminomethyl)cyclopropyl-3-bromophenol has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.

In conclusion, 2-1-(aminomethyl)cyclopropyl-3-bromophenol (CAS No. 2229533-71-3) is a promising compound with a diverse range of biological activities. Its unique structural features make it an attractive candidate for drug development in areas such as anti-inflammatory and antiviral therapies. Ongoing research continues to uncover new applications and optimize its properties, positioning it as a valuable asset in the pharmaceutical industry.

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